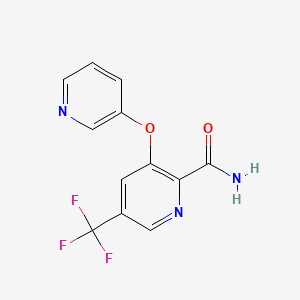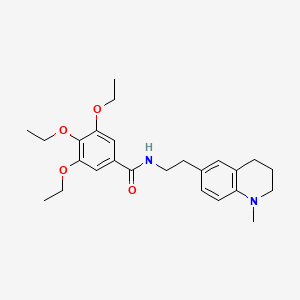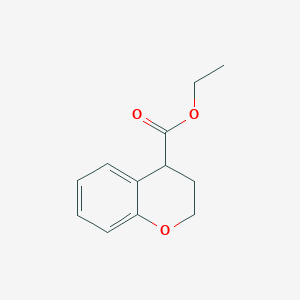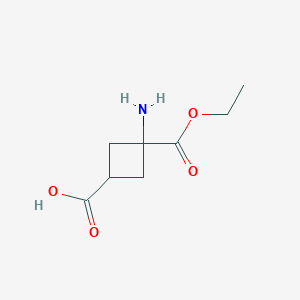![molecular formula C21H25N3O3S B2608567 N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3,4-dimethylbenzenesulfonamide CAS No. 1796969-13-5](/img/structure/B2608567.png)
N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3,4-dimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3,4-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C21H25N3O3S and its molecular weight is 399.51. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Applications
One of the primary applications of benzenesulfonamide derivatives is in the synthesis of novel compounds with potential biological activities. For instance, Cheng De-ju (2015) highlighted the synthesis of a novel compound with potential as a candidate for drug development, emphasizing the structural characterization and bioactivity of methylbenzenesulfonamide CCR5 antagonists in the context of HIV-1 infection prevention (Cheng De-ju, 2015).
Chemical and Physical Characterization
Tomasz Pawlak et al. (2021) conducted a detailed structural investigation of AND-1184 (a potential API for the treatment of dementia), which includes a benzenesulfonamide moiety, demonstrating the importance of single-crystal X-ray and solid-state NMR characterisation in understanding the compound's properties (Pawlak, Szczesio, & Potrzebowski, 2021).
Biological and Pharmacological Research
The exploration of sulfonamide derivatives extends into their potential inhibition of enzymes relevant to various diseases. For example, Alafeefy et al. (2015) investigated benzenesulfonamides incorporating various moieties as inhibitors of carbonic anhydrases, enzymes involved in physiological processes such as respiration and pH balance, highlighting their low nanomolar activity against specific human isoforms (Alafeefy, Abdel‐Aziz, Vullo, Al-Tamimi, Awaad, Mohamed, Capasso, & Supuran, 2015).
Corrosion Inhibition Studies
In materials science, the investigation into the corrosion inhibition properties of piperidine derivatives on iron surfaces by Kaya et al. (2016) underscores the relevance of benzenesulfonamide derivatives in protecting metals from corrosion, which is critical for industrial applications (Kaya, Guo, Kaya, Tüzün, Obot, Touir, & Islam, 2016).
Enzyme Inhibition and Molecular Docking Studies
The synthesis and biochemical evaluation of sulfonamides bearing piperidine nucleus for talented activity against cholinesterase by Khalid et al. (2012) exemplifies the compound's utility in developing treatments for conditions associated with enzyme dysfunction, such as Alzheimer's disease (Khalid, 2012).
Mécanisme D'action
Target of Action
The primary targets of the compound N-{[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}-3,4-dimethylbenzene-1-sulfonamide are G-protein-coupled receptor kinases (GRK)-2 and -5 . These kinases are emerging therapeutic targets for the treatment of cardiovascular disease .
Mode of Action
N-{[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}-3,4-dimethylbenzene-1-sulfonamide interacts with its targets, GRK-2 and -5, by inhibiting their activities . The compound was identified as a novel hit by a high throughput screening campaign .
Biochemical Pathways
The inhibition of GRK-2 and -5 by N-{[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}-3,4-dimethylbenzene-1-sulfonamide affects the downstream signaling pathways associated with these kinases . These pathways play crucial roles in various cellular processes, including the regulation of receptor trafficking and signaling .
Result of Action
The molecular and cellular effects of N-{[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}-3,4-dimethylbenzene-1-sulfonamide’s action are primarily related to its inhibitory effects on GRK-2 and -5 . By inhibiting these kinases, the compound can modulate the signaling pathways they are involved in, potentially leading to therapeutic effects in the context of cardiovascular disease .
Analyse Biochimique
Biochemical Properties
The biochemical properties of N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3,4-dimethylbenzenesulfonamide are largely determined by its interactions with various biomolecules. For instance, benzoxazole derivatives have been found to exhibit inhibitory activities toward G-protein-coupled receptor kinases (GRK)-2 and -5 . This suggests that this compound may interact with these enzymes, potentially influencing their function and the biochemical reactions they are involved in.
Cellular Effects
Given its potential inhibitory activity against GRK-2 and -5 , it may influence cell signaling pathways regulated by these kinases
Molecular Mechanism
Its potential inhibitory activity against GRK-2 and -5 suggests that it may bind to these enzymes, inhibiting their activity and leading to changes in cell signaling
Propriétés
IUPAC Name |
N-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]-3,4-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S/c1-15-7-8-18(13-16(15)2)28(25,26)22-14-17-9-11-24(12-10-17)21-23-19-5-3-4-6-20(19)27-21/h3-8,13,17,22H,9-12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FANMCSJMGKCYGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C3=NC4=CC=CC=C4O3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B2608484.png)
![4-(4-methoxyphenyl)-2-(2-methylbenzyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2608485.png)
![N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-4-methylbenzenesulfonamide](/img/structure/B2608486.png)

![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2608491.png)





![3-(Benzo[d][1,3]dioxol-5-yl)-1-(3,4-dichlorophenyl)prop-2-en-1-one](/img/structure/B2608503.png)
![N-(4-{[4-(3-cyano-4,6-dimethyl-2-pyridinyl)-1,4-diazepan-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B2608505.png)
methanone](/img/structure/B2608506.png)

